5-HT2B Antagonism and Cardiac Valvulopathy Risk
Lisuride acts as a potent 5-HT2B receptor antagonist, in direct contrast to the agonist activity exhibited by pergolide and cabergoline. This pharmacological distinction correlates with a complete absence of lisuride-associated cardiac valvulopathy reports across an estimated 360,000 patient-years of clinical exposure, whereas pergolide and cabergoline are associated with clinically significant valvular fibrosis [1] [2].
| Evidence Dimension | 5-HT2B receptor functional activity and associated cardiac valvulopathy incidence |
|---|---|
| Target Compound Data | 5-HT2B antagonist; 0 reports of cardiac valvulopathy over approximately 360,000 patient-years; only 6 cases of any fibrosis type identified (1 retroperitoneal, 2 pleural, 2 pulmonary, 1 interstitial) [1] |
| Comparator Or Baseline | Pergolide: 5-HT2B full agonist (efficacy 113%, pEC50 8.2); Cabergoline: 5-HT2B full agonist (efficacy 123%, pEC50 8.6) [2]; both associated with documented cardiac valvulopathy [1] |
| Quantified Difference | Functional antagonism versus full agonism; zero versus documented valvulopathy cases |
| Conditions | Human 5-HT2B receptor functional assays ([³⁵S]GTPγS binding and PI hydrolysis); pharmacovigilance database analysis of adverse drug reaction reports [1] [2] |
Why This Matters
This evidence establishes lisuride as the only ergot dopamine agonist with a documented absence of valvulopathy risk, making it the preferred selection for long-term therapeutic applications requiring ergoline-class dopaminergic activity without cardiac fibrotic liability.
- [1] Hofmann C, Penner U, Dorow R, et al. Lisuride, a dopamine receptor agonist with 5-HT2B receptor antagonist properties: absence of cardiac valvulopathy adverse drug reaction reports supports the concept of a crucial role for 5-HT2B receptor agonism in cardiac valvular fibrosis. Clin Neuropharmacol. 2006;29(2):80-86. PMID: 16614540. View Source
- [2] Newman-Tancredi A, Cussac D, Quentric Y, et al. Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. III. Agonist and antagonist properties at serotonin, 5-HT(1) and 5-HT(2), receptor subtypes. J Pharmacol Exp Ther. 2002;303(2):815-822. View Source
